

# Synthesis of 9-Amino-1-nonanol: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

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## Application Note

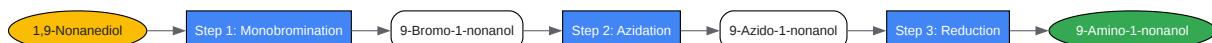
This document provides a comprehensive, three-step protocol for the synthesis of **9-Amino-1-nonanol**, a valuable bifunctional molecule for applications in drug development, materials science, and biochemical research. The synthesis commences with the selective monobromination of 1,9-nonanediol, followed by nucleophilic substitution with sodium azide to yield the key intermediate, 9-azido-1-nonanol. The final step involves the reduction of the azide to the corresponding primary amine, affording the target compound. This protocol includes detailed experimental procedures, reagent specifications, reaction monitoring techniques, purification methods, and characterization data to ensure reproducibility and high purity of the final product.

## Introduction

**9-Amino-1-nonanol** is a linear C9 amino alcohol that contains both a primary amine and a primary hydroxyl group. This dual functionality makes it a versatile building block in organic synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities, while the hydroxyl group can be converted into esters, ethers, and other oxygen-containing moieties. This versatility allows for the incorporation of a nine-carbon aliphatic chain into a wide range of molecular architectures, which is particularly useful in the development of novel pharmaceutical agents and functional materials. The protocol detailed herein provides a reliable and scalable method for the preparation of **9-Amino-1-nonanol** in high yield and purity.

## Overall Synthesis Workflow

The synthesis of **9-Amino-1-nonanol** is accomplished via a three-step sequence starting from 1,9-nanediol. The workflow involves the initial conversion of the diol to a bromo-alcohol, followed by the introduction of an azide group, and finally, reduction to the desired amino-alcohol.



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Caption: Overall three-step synthesis workflow for **9-Amino-1-nonanol**.

## Experimental Protocols

### Step 1: Synthesis of 9-Bromo-1-nonanol

This procedure outlines the selective monobromination of 1,9-nanediol using hydrobromic acid.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
1,9-Nonanediol	160.25	20 g	0.125
Toluene	92.14	500 mL	-
Hydrobromic acid (48%)	80.91	21 mL	0.188
1 M Hydrochloric acid	-	100 mL	-
1 M Sodium hydroxide	-	100 mL	-
Saturated brine	-	100 mL	-
Anhydrous magnesium sulfate	-	As needed	-

#### Procedure:

- To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,9-nonenediol (20 g, 0.125 mol) and toluene (500 mL).
- Stir the mixture until the 1,9-nonenediol is completely dissolved.
- Slowly add 48% hydrobromic acid (21 mL, 0.188 mol) to the solution.
- Heat the reaction mixture to reflux and maintain for 30 hours. Water generated during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
- After completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), 1 M sodium hydroxide solution (100 mL), water (100 mL), and saturated brine (100 mL).<sup>[1]</sup>

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain 9-bromo-1-nonanol.[\[1\]](#)

Expected Yield and Characterization:

- Yield: 94%[\[1\]](#)
- Appearance: White to light yellow powder or lump.
- Boiling Point: 124-128 °C at 2 mmHg.[\[1\]](#)
- Melting Point: 33-35 °C.

## Step 2: Synthesis of 9-Azido-1-nonanol

This procedure describes the conversion of 9-Bromo-1-nonanol to 9-azido-1-nonanol via nucleophilic substitution with sodium azide.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (Example)	Moles (Example)
9-Bromo-1-nonanol	223.15	10 g	0.0448
Sodium azide	65.01	4.37 g	0.0672
Acetonitrile	41.05	100 mL	-
Dichloromethane	84.93	As needed	-
Saturated brine	-	As needed	-
Anhydrous sodium sulfate	-	As needed	-

Procedure:

- In a round-bottom flask, dissolve 9-bromo-1-nonanol (10 g, 0.0448 mol) in acetonitrile (100 mL).
- Add sodium azide (4.37 g, 0.0672 mol) to the solution.
- Heat the reaction mixture to reflux and stir for the specified duration (typically 12-24 hours, monitor by TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and saturated brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-azido-1-nonanol.

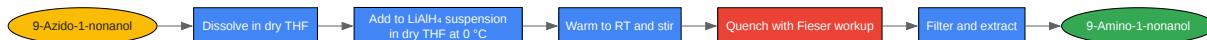
#### Expected Yield and Characterization:

- Purity: >97%
- Storage: -20°C[3]
- Molecular Formula: C9H19N3O[3]
- Molecular Weight: 185.27 g/mol [3]

## Step 3: Synthesis of 9-Amino-1-nonanol

This section provides two alternative methods for the reduction of 9-azido-1-nonanol to the final product, **9-Amino-1-nonanol**.

### Method A: Reduction with Lithium Aluminum Hydride (LiAlH<sub>4</sub>)



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Caption: Workflow for the LiAlH<sub>4</sub> reduction of 9-azido-1-nonanol.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (Example)	Moles (Example)
9-Azido-1-nonanol	185.27	5 g	0.027
Lithium aluminum hydride	37.95	1.54 g	0.0405
Anhydrous tetrahydrofuran (THF)	-	100 mL	-
Water	-	As per Fieser workup	-
15% Sodium hydroxide solution	-	As per Fieser workup	-
Anhydrous magnesium sulfate	-	As needed	-
Diethyl ether	-	As needed	-

Procedure:

- In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.54 g, 0.0405 mol) in anhydrous THF (50 mL).
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 9-azido-1-nonanol (5 g, 0.027 mol) in anhydrous THF (50 mL).
- Slowly add the solution of 9-azido-1-nonanol to the LiAlH<sub>4</sub> suspension at 0 °C with vigorous stirring.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH<sub>4</sub> using the Fieser workup procedure: sequentially and slowly add water (1.54 mL), 15% aqueous sodium hydroxide (1.54 mL), and then water again (4.62 mL).[4]
- Stir the resulting mixture at room temperature for 15 minutes.
- Add anhydrous magnesium sulfate and stir for another 15 minutes.
- Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
- Combine the filtrate and washes, and concentrate under reduced pressure to obtain **9-Amino-1-nonanol**.

#### Method B: Catalytic Hydrogenation



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Caption: Workflow for the catalytic hydrogenation of 9-azido-1-nonanol.

#### Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity (Example)
9-Azido-1-nonanol	185.27	5 g
Palladium on carbon (10 wt%)	-	0.5 g
Methanol	32.04	100 mL
Hydrogen gas	2.02	As needed

#### Procedure:

- Dissolve 9-azido-1-nonanol (5 g) in methanol (100 mL) in a hydrogenation vessel.
- Carefully add 10% palladium on carbon (0.5 g) to the solution.
- Place the vessel in a Parr shaker or a similar hydrogenation apparatus.
- Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).
- Shake the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).
- Carefully vent the hydrogen and purge the system with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
- Combine the filtrate and washes, and concentrate under reduced pressure to yield **9-Amino-1-nonanol**.

## Characterization of 9-Amino-1-nonanol

### Physical Properties:

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO <sup>[5]</sup>
Molecular Weight	159.27 g/mol <sup>[5]</sup>
IUPAC Name	9-aminononan-1-ol <sup>[5]</sup>
CAS Number	109055-42-7 <sup>[5]</sup>

### Spectroscopic Data (Predicted/Typical):

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, δ): 3.64 (t, 2H, -CH<sub>2</sub>OH), 2.68 (t, 2H, -CH<sub>2</sub>NH<sub>2</sub>), 1.57-1.29 (m, 14H, -(CH<sub>2</sub>)<sub>7</sub>-), 1.21 (br s, 3H, -OH and -NH<sub>2</sub>).

- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ,  $\delta$ ): 62.9, 42.2, 33.8, 32.8, 29.5, 29.4, 26.8, 25.7.
- Mass Spectrometry (EI): m/z (%) = 159 ( $\text{M}^+$ ), 142, 124, 110, 96, 82, 70, 56, 44, 30.

## Conclusion

This protocol provides a reliable and well-documented procedure for the synthesis of **9-Amino-1-nonanol**. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this versatile building block in high yield and purity, suitable for a variety of applications in drug discovery and materials science. The availability of two distinct methods for the final reduction step offers flexibility based on the equipment and safety considerations of the laboratory.

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